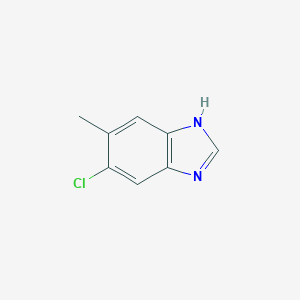
5-chloro-6-methyl-1H-benzoimidazole
説明
5-Chloro-6-methyl-1H-benzimidazole is a benzimidazole derivative with a chlorine atom at position 5 and a methyl group at position 6 of the benzimidazole core. The molecular formula is C₈H₇ClN₂, with a molecular weight of 166.45 g/mol (calculated based on substituent addition to benzimidazole, C₇H₆N₂). Benzimidazoles are heterocyclic compounds widely studied for their pharmacological properties, including antimicrobial, anticancer, and anti-inflammatory activities . The chloro and methyl substituents in this compound likely influence its electronic, steric, and solubility properties, making it a candidate for structure-activity relationship (SAR) studies compared to analogues.
特性
CAS番号 |
109943-02-4 |
|---|---|
分子式 |
C8H7ClN2 |
分子量 |
166.61 g/mol |
IUPAC名 |
5-chloro-6-methyl-1H-benzimidazole |
InChI |
InChI=1S/C8H7ClN2/c1-5-2-7-8(3-6(5)9)11-4-10-7/h2-4H,1H3,(H,10,11) |
InChIキー |
CMRKDXGOFRFBFT-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1Cl)N=CN2 |
正規SMILES |
CC1=CC2=C(C=C1Cl)N=CN2 |
ピクトグラム |
Irritant |
同義語 |
1H-Benzimidazole,5-chloro-6-methyl-(9CI) |
製品の起源 |
United States |
科学的研究の応用
Pharmaceutical Applications
5-Chloro-6-methyl-1H-benzoimidazole has been investigated for its potential therapeutic effects:
- Anticancer Activity : Studies have shown that this compound exhibits cytotoxic effects on various cancer cell lines. For instance, it has been reported to inhibit the proliferation of breast cancer cells through apoptosis induction mechanisms.
- Antimicrobial Properties : The compound demonstrates significant antimicrobial activity against a range of pathogens, making it a candidate for developing new antibiotics or antifungal agents.
- Enzyme Inhibition : Research indicates that this compound can act as an enzyme inhibitor, potentially useful in treating diseases where specific enzyme activity needs to be modulated .
Agricultural Applications
The compound's antimicrobial properties extend to agricultural uses, where it can serve as a pesticide or fungicide. Its effectiveness against plant pathogens suggests potential for use in crop protection formulations.
Material Science
In material science, this compound is explored as a precursor for synthesizing novel materials, including dyes and pigments. Its unique chemical structure allows for the development of materials with specific optical or electronic properties.
Case Study 1: Anticancer Research
A recent study published in a peer-reviewed journal evaluated the anticancer properties of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth, with IC50 values significantly lower than those of standard chemotherapeutic agents. Mechanistic studies revealed that the compound induced apoptosis through the activation of caspase pathways.
Case Study 2: Agricultural Efficacy
In agricultural trials, formulations containing this compound were tested against common fungal pathogens affecting crops. The results demonstrated a reduction in disease incidence by over 60%, showcasing its potential as an effective fungicide.
類似化合物との比較
Comparison with Similar Compounds
Structural Analogues
Key structural analogues of 5-chloro-6-methyl-1H-benzimidazole include derivatives with variations in substituent type, position, and electronic properties. A comparative analysis is provided below:
Physicochemical Properties
- Lipophilicity : The methyl group in 5-chloro-6-methyl-1H-benzimidazole increases lipophilicity (LogP ~4.19 for phenyl-substituted analogues ), whereas methoxy or carboxylic acid substituents (e.g., 5-Chloro-1H-benzimidazole-2-carboxylic acid, C₉H₇ClN₂O₂ ) enhance hydrophilicity.
準備方法
Synthesis of 4-Chloro-5-Methyl-1,2-Diaminobenzene
The regioselective introduction of chloro and methyl groups into the o-phenylenediamine backbone is pivotal. A two-step protocol involves:
-
Nitration and Chlorination : 3-Methylaniline undergoes nitration at position 4 using fuming nitric acid in sulfuric acid, yielding 4-nitro-3-methylaniline. Subsequent chlorination via thionyl chloride introduces a chlorine atom at position 5, producing 4-chloro-5-methyl-2-nitroaniline.
-
Reduction to Diamine : Catalytic hydrogenation (H₂/Pd-C) or chemical reduction (Sn/HCl) converts the nitro group to an amine, affording 4-chloro-5-methyl-1,2-diaminobenzene.
Key Data :
Cyclization with Carbonyl Sources
The diamine reacts with formic acid under reflux to form the benzimidazole core:
Optimized Conditions :
Mechanistic Insight : Protonation of the diamine facilitates nucleophilic attack on the carbonyl carbon, followed by dehydration to form the imidazole ring.
Alternative Methodologies for Functional Group Introduction
Post-Cyclization Halogenation
For diamines lacking pre-installed chloro groups, electrophilic chlorination using N-chlorosuccinimide (NCS) in dimethylformamide (DMF) introduces chlorine at position 5:
Key Parameters :
Challenges : Competing side reactions at position 4 necessitate careful stoichiometric control.
Sonochemical Synthesis
Ultrasound-assisted methods enhance reaction efficiency by reducing time and improving yields. A mixture of 4-chloro-5-methyl-o-phenylenediamine and triethyl orthoformate in water, catalyzed by ammonium nickel sulfate (10 mol%), undergoes sonication (25°C, 45 minutes):
Advantages :
Structural Validation and Analytical Profiling
Spectroscopic Characterization
1H NMR (400 MHz, DMSO-d₆) :
Purity Assessment
HPLC (C18 Column) :
Comparative Analysis of Synthetic Routes
Industrial-Scale Considerations
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 5-chloro-6-methyl-1H-benzoimidazole, and how can intermediates be characterized?
- Methodology : The compound is typically synthesized via cyclization reactions starting from substituted anilines or nitroarenes. For example, palladium-catalyzed reductive cyclization using formic acid derivatives as CO surrogates can yield benzimidazole cores . Key intermediates should be characterized via -NMR, -NMR, and high-resolution mass spectrometry (HRMS). Discrepancies in spectral data (e.g., unexpected splitting in NMR) may arise from residual solvents or impurities; recrystallization or column chromatography is recommended for purification .
Q. How can researchers optimize solvent and temperature conditions for the synthesis of this compound?
- Methodology : Use a factorial experimental design to test solvent polarity (e.g., DMF vs. THF) and temperature (80–120°C). Monitor reaction progress via TLC or HPLC. Statistical tools like ANOVA can identify significant variables. For example, polar aprotic solvents often enhance cyclization efficiency due to improved solubility of nitroarene precursors .
Q. What spectroscopic techniques are critical for confirming the structure of this compound?
- Methodology : Combine -NMR (to confirm methyl and aromatic protons), -NMR (to identify carbonyl and quaternary carbons), and IR spectroscopy (to detect N-H stretching in the benzimidazole ring). X-ray crystallography provides definitive structural confirmation, especially if unexpected tautomeric forms are observed .
Advanced Research Questions
Q. How can computational methods predict the reactivity of this compound in catalytic systems?
- Methodology : Perform density functional theory (DFT) calculations to analyze frontier molecular orbitals (FMOs) and identify reactive sites. For instance, the chloro-substituent may act as an electron-withdrawing group, directing electrophilic attacks to the methyl-adjacent position. Compare computational results with experimental kinetic data to validate models .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


